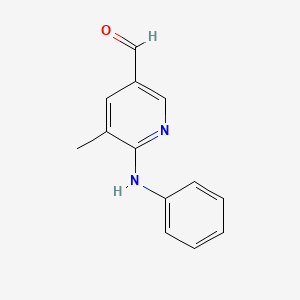
5-Bromo-2-(piperidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is a compound with a molecular weight of 309.13 . Another related compound is “5-Bromo-2-(piperidin-2-yl)pyridine” with a molecular weight of 241.13 .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-2-(piperidin-3-yl)pyridine” were not found, there are general methods for the synthesis of piperidine derivatives. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The InChI code for “5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is 1S/C11H12BrF3N2/c12-8-6-9 (11 (13,14)15)10 (16-7-8)17-4-2-1-3-5-17/h6-7H,1-5H2 . For “5-Bromo-2-(piperidin-2-yl)pyridine”, the InChI code is 1S/C10H13BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 .Physical and Chemical Properties Analysis
“5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine” is a solid at room temperature and should be stored in a refrigerator . “5-Bromo-2-(piperidin-2-yl)pyridine” is also a solid or liquid at normal temperature and should be kept in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación
Biological Activity : A compound related to 5-Bromo-2-(piperidin-3-yl)pyridine demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Photoinduced Tautomerization : Studies on 2-(1H-pyrazol-5-yl)pyridines, a class including compounds like this compound, revealed three types of photoreactions, offering insights into the excited-state behavior of these molecules (Vetokhina et al., 2012).
Synthesis of Piperidine Derivatives : A convenient synthesis method was developed for 3- and 4-(1H-azol-1-yl)piperidines, related to the compound , demonstrating its relevance in medicinal chemistry (Shevchuk et al., 2012).
Density Functional Theory Studies : Spectroscopic and optical properties of related pyridine compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, were studied using density functional theory, highlighting their potential in various applications (Vural & Kara, 2017).
Suzuki Cross-Coupling Reaction : Novel pyridine derivatives were synthesized via Suzuki cross-coupling, demonstrating the utility of bromo-pyridines in creating biologically active compounds (Ahmad et al., 2017).
Vasodilation Properties : Certain pyridinecarboxylates, synthesized using bromo-pyridine derivatives, showed considerable vasodilation properties, indicating potential applications in cardiovascular therapeutics (Girgis et al., 2008).
Analgesic Activity : Pyrimidine derivatives synthesized from bromo-pyridines were evaluated for their analgesic and ulcerogenic activity, contributing to pharmaceutical research (Chaudhary et al., 2012).
Antimicrobial Activity : Novel cyanopyridine derivatives synthesized using bromo-pyridines were evaluated for antimicrobial activity, showcasing the compound's potential in developing new antibiotics (Bogdanowicz et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-piperidin-3-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGROURKQOAHBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
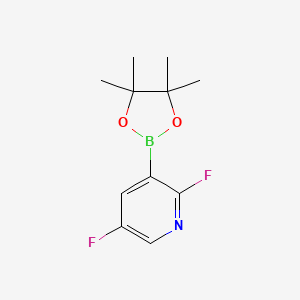
![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)



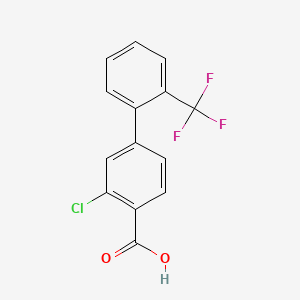
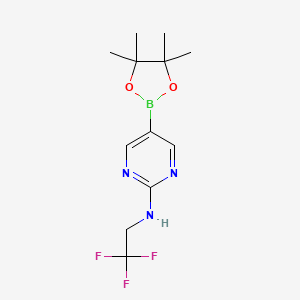

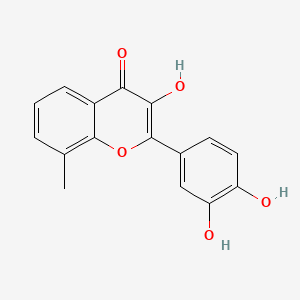
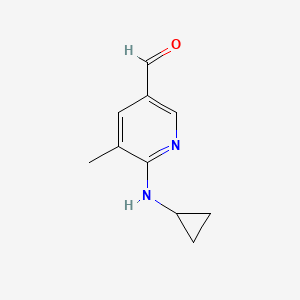
![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)
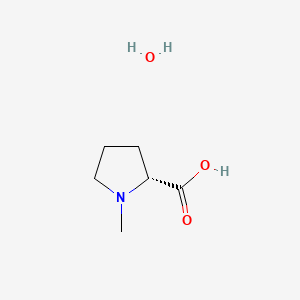
![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
